molecular formula C8H8F3N3 B1481574 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-27-8

1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481574
CAS No.: 2098056-27-8
M. Wt: 203.16 g/mol
InChI Key: WAXOUMPFULMJEX-UHFFFAOYSA-N
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Description

“1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, consists of a 5-membered ring with three carbon atoms and two nitrogen atoms . More specific structural details about this compound could not be found in the available resources.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .

Scientific Research Applications

Antibacterial Activity

  • A study outlined the design, synthesis, and evaluation of antibacterial activity of derivatives related to 1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole. Novel compounds were synthesized and showed promising antibacterial properties, suggesting potential applications in developing new antibacterial agents (Prasad, 2021).

Structural Characterization

  • Another research focused on the synthesis and crystal structure analysis of a related compound, highlighting its triclinic system and providing a detailed structural characterization. This study contributes to the understanding of the molecular structure and potential interactions of such compounds (Li et al., 2009).

Heterocyclic Chemistry

  • There has been exploration into the synthesis of pyrazolo and triazine derivatives from related compounds, indicating the versatility of this chemical scaffold in creating a diverse range of heterocyclic compounds with possible pharmacological activities (Rateb, 2014).

Facile Synthesis Techniques

  • Research has also focused on developing facile synthesis techniques for creating libraries of imidazo[1,2-b]pyrazole derivatives. These methodologies offer efficient routes for generating compounds that could be tested for various biological activities, demonstrating the compound's utility in synthetic chemistry (Demjén et al., 2014).

Cytotoxicity and Utility in Heterocycles Synthesis

  • A study reported on the cytotoxicity and utility of derivatives in the synthesis of new heterocycles, showing that some synthesized compounds exhibited potent cytotoxic activities. This suggests potential applications in designing anticancer agents (Hegazi et al., 2010).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some pyrazole analogs with dual COX/LOX (lipoxygenase) inhibition have been studied for their potential as potent anti-inflammatory drugs .

Safety and Hazards

While specific safety and hazard information for “1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and contact with skin, eyes, and clothing should be avoided .

Future Directions

The future of pyrazole research is promising, with ongoing developments in synthetic techniques and biological activity related to pyrazole derivatives . Their wide range of applications in various fields of science suggests that they will continue to be a focus of research in the years to come .

Properties

IUPAC Name

1-ethyl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-2-13-3-4-14-7(13)5-6(12-14)8(9,10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXOUMPFULMJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
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1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
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1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-ethyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

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